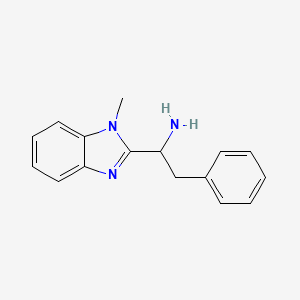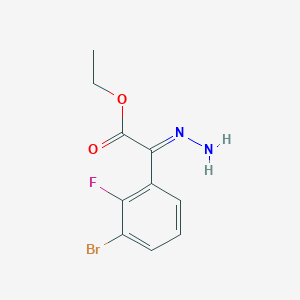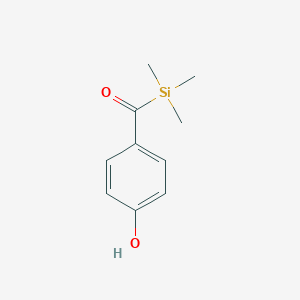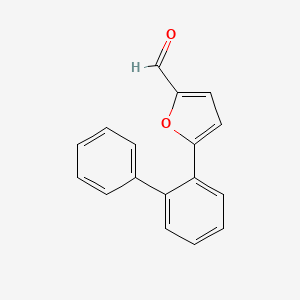
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the treatment of parasitic infections and certain types of cancer.
Industry: In the industrial sector, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication, making them effective against rapidly dividing cells, such as cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine can be compared with other benzimidazole derivatives, such as:
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine: Similar in structure but lacks the methyl group at the 1-position of the benzimidazole ring.
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different substituents, leading to varied chemical and biological properties.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: A series of compounds with different substituents at the propenone moiety, exhibiting diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)13(17)11-12-7-3-2-4-8-12/h2-10,13H,11,17H2,1H3 |
InChI Key |
GUMPLZVLDSGQHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate](/img/structure/B14113951.png)



![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)
![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)

![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)
![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)

